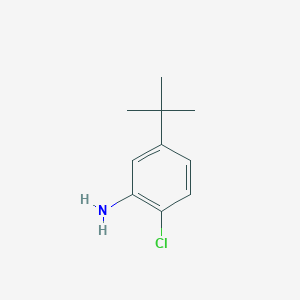

2-Chloro-5-tert-butylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGQOELTIIUNGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679226 | |

| Record name | 5-tert-Butyl-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918445-56-4 | |

| Record name | 5-tert-Butyl-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-tert-butylaniline chemical structure and properties

An In-Depth Technical Guide to 2-Chloro-5-tert-butylaniline: Structure, Properties, and Applications in Research and Development

Introduction

Substituted anilines are fundamental building blocks in modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, this compound presents a unique combination of steric and electronic properties that make it a valuable intermediate for drug discovery and development professionals. The presence of a chlorine atom and a bulky tert-butyl group on the aniline scaffold significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, offering a versatile platform for the design of novel bioactive compounds.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound. It is intended to serve as a resource for researchers and scientists in the pharmaceutical and chemical industries, offering insights into the strategic utilization of this compound in their research and development endeavors.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a benzene ring substituted with an amino group, a chlorine atom, and a tert-butyl group. The IUPAC name for this compound is 5-(tert-Butyl)-2-chloroaniline.[4]

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | 5-(tert-Butyl)-2-chloroaniline[4] |

| CAS Number | 918445-56-4[4] |

| Molecular Formula | C₁₀H₁₄ClN[4] |

| Molecular Weight | 183.68 g/mol [4] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)Cl)N[4] |

Physicochemical Properties

| Property | Value | Source |

| Purity | ≥95% | [4] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |

| LogP (octanol-water partition coefficient) | 3.2197 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 0 | [4] |

Synthesis and Mechanistic Insights

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related substituted anilines.[5][6] A common approach involves the reduction of a corresponding nitroaromatic compound.

Proposed Synthetic Protocol:

Step 1: Nitration of 1-tert-butyl-4-chlorobenzene

-

To a stirred solution of 1-tert-butyl-4-chlorobenzene in concentrated sulfuric acid, cooled to 0-5°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 1-tert-butyl-4-chloro-2-nitrobenzene.

-

Mechanistic Rationale: The nitration of the aromatic ring is an electrophilic aromatic substitution reaction. The bulky tert-butyl group directs the incoming nitro group to the ortho position due to steric hindrance at the para position, which is already occupied by the chlorine atom.

Step 2: Reduction of 1-tert-butyl-4-chloro-2-nitrobenzene

-

The synthesized 1-tert-butyl-4-chloro-2-nitrobenzene is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst, is employed.

-

The reaction is typically carried out at an elevated temperature or pressure until the reduction of the nitro group to an amino group is complete.

-

Upon completion, the reaction mixture is worked up by neutralization with a base (e.g., sodium hydroxide) and extraction with an organic solvent. The solvent is then removed under reduced pressure to yield this compound.

-

Mechanistic Rationale: The reduction of the nitro group to an amine can proceed through various mechanisms depending on the reducing agent. With metal-acid systems like Sn/HCl, the reaction involves a series of single electron transfers. Catalytic hydrogenation involves the addition of hydrogen across the nitrogen-oxygen bonds on the surface of the catalyst.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of its three functional groups: the nucleophilic amino group, the deactivating but ortho-para directing chlorine atom, and the bulky, electron-donating tert-butyl group.

-

N-Functionalization: The primary amine is a key reactive site and can undergo a variety of transformations, including acylation, alkylation, sulfonylation, and diazotization, to introduce diverse functionalities.

-

Electrophilic Aromatic Substitution: The aniline ring can participate in electrophilic aromatic substitution reactions, with the substitution pattern being influenced by the directing effects of the existing substituents. The amino group is a strong activating group, while the chlorine is a deactivating but ortho-para directing group.

-

Cross-Coupling Reactions: The chloro-substituent can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.

Caption: Potential reaction pathways for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it an attractive scaffold for medicinal chemistry applications.

-

Modulation of Physicochemical Properties: The tert-butyl group can enhance the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[2] It can also provide steric bulk that can influence binding to a biological target.

-

Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can lead to a longer half-life for drug candidates.[2]

-

Scaffold for Bioactive Molecules: The aniline moiety is a common feature in many approved drugs. By using this compound as a starting material, medicinal chemists can synthesize a variety of derivatives to explore structure-activity relationships and optimize lead compounds. The replacement of simpler anilines with more complex substituted anilines like this one is a key strategy in modern drug discovery to fine-tune pharmacological profiles and mitigate off-target effects.[3][7]

Spectral Data and Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a broad singlet for the two protons of the amino group, and three signals in the aromatic region corresponding to the three protons on the benzene ring.

-

¹³C NMR: The spectrum will show characteristic signals for the quaternary carbon and the three methyl carbons of the tert-butyl group, as well as six distinct signals for the carbons of the substituted benzene ring.

-

IR Spectroscopy: Key absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and C-Cl stretching (around 1000-1100 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 183. A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in a roughly 3:1 ratio) would be expected. Fragmentation may involve the loss of a methyl group from the tert-butyl substituent.

Safety, Handling, and Storage

This compound should be handled with care, following standard laboratory safety procedures. Based on data for the same or structurally similar compounds, it is expected to be hazardous.[4][12]

-

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H320: Causes eye irritation.[4]

-

Related compounds are also classified as harmful if swallowed and may cause respiratory irritation.[12] Some chloroanilines are toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[13]

-

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[1][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and acids.[14]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and chemical research. Its unique combination of functional groups provides a platform for the synthesis of a wide range of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel drugs and other advanced materials. This guide provides a foundational understanding of this important compound, enabling researchers to leverage its properties in their scientific pursuits.

References

- Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.

-

PubChem. (n.d.). 2-tert-Butylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Tert-butyl-5-chloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroaniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]

- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.

-

ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]

-

Scribd. (2002). Walsh Et Al 2002 The Chlorination of Reactive Anilines. Retrieved from [Link]

-

MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

BMRB. (n.d.). 2-Chloroaniline. Retrieved from [Link]

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]

-

ResearchGate. (2009). 2-Chloro-5-nitroaniline. Retrieved from [Link]

-

Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Retrieved from [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cresset-group.com [cresset-group.com]

- 4. chemscene.com [chemscene.com]

- 5. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google Patents [patents.google.com]

- 6. CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents [patents.google.com]

- 7. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-methylaniline [webbook.nist.gov]

- 10. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 2-Chloroaniline | C6H6ClN | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 12. 2-Tert-butyl-5-chloroaniline | C10H14ClN | CID 520199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-tert-butylaniline (CAS 918445-56-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for 2-Chloro-5-tert-butylaniline. As a substituted aniline, this compound warrants a high degree of caution. The protocols herein are synthesized from available hazard data and established best practices for analogous chemical structures, designed to empower researchers to work safely and effectively.

Section 1: Compound Identification and Hazard Profile

This compound is an organic compound used as an intermediate in chemical synthesis. Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive toxicological data for this specific molecule is not fully elucidated, the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA) establish a clear warning profile.[1]

The primary operational risk associated with this compound is exposure through multiple routes—ingestion, inhalation, and skin contact—leading to both acute and chronic health effects. The aniline substructure is a key toxicophore; many substituted anilines are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood.[2][3] Symptoms can include cyanosis (bluish skin), headache, dizziness, and fatigue, with a characteristic delay of 2 to 4 hours post-exposure.[2][3]

1.1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 918445-56-4 | ChemScene[4] |

| Molecular Formula | C₁₀H₁₄ClN | PubChem[1] |

| Molecular Weight | 183.68 g/mol | PubChem[1] |

| Appearance | Data not specified; likely a solid or liquid at room temperature. | - |

| Synonyms | 5-(Tert-butyl)-2-chloroaniline | ChemScene[4] |

1.2: GHS Hazard Classification

The following table summarizes the GHS hazard statements for this compound, which form the basis for all handling and personal protective equipment (PPE) recommendations.[1]

| Hazard Code | Statement | Hazard Class | Pictogram |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | |

| H351 | Suspected of causing cancer | Carcinogenicity (Category 2) | |

| H412 | Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | None |

Section 2: Risk Assessment and Exposure Control Workflow

A systematic approach to safety is non-negotiable. Before any manipulation of this compound, a formal risk assessment must be conducted. The causality is clear: the compound's inherent hazards (Section 1.2) must be mitigated by robust control measures to prevent exposure. This workflow diagram illustrates the essential decision-making process.

Caption: Risk assessment workflow for handling this compound.

Section 3: Safe Handling and Experimental Protocols

Adherence to meticulous handling protocols is the primary barrier against exposure. The following procedures are based on the compound's hazard profile and best practices for handling toxic and irritant chemical solids or liquids.

3.1: Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazards. The principle of "as low as reasonably practicable" (ALARP) exposure must be applied.

| PPE Item | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile gloves. | Protects against skin irritation (H315) and absorption.[5][6] Double-gloving provides a backup barrier in case of a tear in the outer glove. |

| Eye Protection | Chemical safety goggles. | Protects against serious eye irritation (H319) from splashes or airborne particles.[3] |

| Body Protection | Flame-resistant lab coat, fully buttoned. | Prevents contamination of personal clothing. |

| Respiratory | Required if there is a risk of generating dust or aerosols. Use a NIOSH-approved respirator with organic vapor cartridges. | Mitigates risk of respiratory irritation (H335) and systemic toxicity from inhalation.[2][3] |

3.2: Protocol for Weighing and Preparing Solutions

This protocol is designed to minimize the generation of airborne particles and prevent cross-contamination.

Location: All manipulations must be performed inside a certified chemical fume hood.

Methodology:

-

Preparation: Don all required PPE as specified in Section 3.1. Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.

-

Tare: Place a clean, appropriately sized beaker or flask on an analytical balance within the fume hood and tare the balance.

-

Dispensing: Using a clean spatula, carefully transfer the solid this compound from the stock bottle to the tared container.

-

Causality: Perform this step slowly and deliberately to avoid creating dust. Keep the stock bottle opening as close to the receiving vessel as possible.

-

-

Sealing: Immediately and securely cap both the stock bottle and the vessel containing the weighed compound.

-

Solubilization: Add the desired solvent to the vessel via a syringe or pipette. Swirl gently to dissolve. Avoid heating unless the reaction protocol explicitly requires it, as this can increase vaporization.

-

Decontamination: Wipe the spatula, any external surfaces of the glassware, and the balance with a cloth dampened with an appropriate solvent (e.g., ethanol). Dispose of the cloth and absorbent liner into the designated solid hazardous waste container.

-

Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[7]

Section 4: Emergency and First Aid Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station) before beginning work.

4.1: Exposure Response

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention. Rationale: Rapid decontamination is key to minimizing irritation and systemic absorption. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention from an ophthalmologist. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8] Seek immediate medical attention. Rationale: Removes the individual from the contaminated atmosphere and provides respiratory support. |

| Ingestion | Do NOT induce vomiting.[8] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. |

4.2: Spill Response Logic Tree

The appropriate response to a spill depends on its scale and location. This logic tree provides a clear decision-making framework.

Sources

- 1. 2-Tert-butyl-5-chloroaniline | C10H14ClN | CID 520199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-tert-Butylaniline - Safety Data Sheet [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

physicochemical properties of 2-Chloro-5-tert-butylaniline for synthesis

Technical Whitepaper: 2-Chloro-5-tert-butylaniline as a Strategic Intermediate

Executive Summary

This compound (CAS 918445-56-4) represents a specialized aromatic building block in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the juxtaposition of a bulky, lipophilic tert-butyl group at the meta position (relative to the amine) and an electron-withdrawing chlorine atom at the ortho position. This substitution pattern offers a dual advantage: the tert-butyl group provides significant hydrophobic bulk to fill binding pockets in protein targets (e.g., kinases, GPCRs), while the ortho-chloro group modulates the pKa of the aniline nitrogen and blocks metabolic oxidation at the reactive ortho site. This guide details the physicochemical profile, robust synthesis protocols, and downstream utility of this compound.

Physicochemical Profile & Molecular Identity

The physicochemical properties of this compound are dominated by the interplay between the electron-rich amino group and the lipophilic tert-butyl moiety. The chlorine atom introduces a dipole moment and withdraws electron density from the ring, slightly lowering the basicity of the amine compared to tert-butylaniline.

Table 1: Key Physicochemical Data

| Property | Value | Notes |

| CAS Number | 918445-56-4 | Specific isomer identity. |

| Molecular Formula | C₁₀H₁₄ClN | |

| Molecular Weight | 183.68 g/mol | |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)Cl)N | |

| LogP (Calc) | ~3.22 | High lipophilicity due to t-butyl group. |

| TPSA | 26.02 Ų | Polar surface area dominated by NH₂. |

| H-Bond Donors | 1 | Primary amine (NH₂). |

| H-Bond Acceptors | 1 | Nitrogen lone pair. |

| Physical State | Low-melting Solid / Oil | Likely solid at RT; shipping often ambient. |

| pKa (Est) | ~3.5 - 4.0 | Lower than aniline (4.6) due to o-Cl effect. |

Structural Analysis:

-

Steric Bulk: The tert-butyl group at position 5 is remote enough from the amine (position 1) to avoid direct steric interference with N-functionalization (e.g., amide coupling), but it significantly impacts the molecule's overall shape and solubility.

-

Electronic Effects: The chlorine at position 2 exerts an inductive withdrawing effect (-I), reducing the nucleophilicity of the amine. This makes the amine less prone to oxidation but may require stronger electrophiles or catalysts for coupling reactions compared to non-halogenated anilines.

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is best approached via a regioselective nitration-reduction sequence starting from 1-chloro-4-tert-butylbenzene. This route is preferred over the chlorination of 3-tert-butylaniline, which would yield a mixture of isomers (2-Cl, 4-Cl, and 6-Cl).

Step 1: Regioselective Nitration

Objective: Introduce a nitro group ortho to the chlorine atom.

-

Precursor: 1-Chloro-4-tert-butylbenzene (CAS 3972-56-3).

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The tert-butyl group directs ortho/para, but the para position is blocked by Cl. The Chlorine directs ortho/para. The position ortho to Cl (and meta to t-butyl) is electronically favored and sterically accessible.

-

Protocol:

-

Dissolve 1-chloro-4-tert-butylbenzene (1.0 eq) in concentrated H₂SO₄ at 0°C.

-

Add a mixture of HNO₃/H₂SO₄ (1.05 eq) dropwise, maintaining temperature <10°C to prevent dinitration.

-

Stir at 0-20°C for 2 hours. Monitor by TLC/LCMS.

-

Workup: Pour onto ice water. Extract with DCM. Wash with NaHCO₃. Dry and concentrate.

-

Product: 1-Chloro-2-nitro-4-tert-butylbenzene.

-

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the ring.

-

Challenge: Catalytic hydrogenation (Pd/C + H₂) can frequently cause hydrodechlorination (loss of Cl), yielding 3-tert-butylaniline.

-

Solution: Use a dissolving metal reduction (Fe/NH₄Cl) or SnCl₂ to ensure chemoselectivity.

-

Protocol:

-

Suspend 1-Chloro-2-nitro-4-tert-butylbenzene (1.0 eq) in Ethanol/Water (3:1).

-

Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Heat to reflux (80°C) for 4-6 hours with vigorous stirring.

-

Validation: Monitor disappearance of nitro peak and appearance of amine. Ensure no des-chloro byproduct is formed.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1] Neutralize with NaHCO₃ if necessary and extract with Ethyl Acetate.

-

Purification: Recrystallization from hexanes/EtOAc or column chromatography.

-

Visualizing the Synthesis Pathway

Figure 1: Chemoselective synthesis pathway prioritizing retention of the chlorine atom.

Synthetic Utility & Applications

This compound serves as a versatile scaffold. The amine allows for the construction of heterocycles or coupling to other pharmacophores, while the chlorine provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) or acts as a stable blocking group.

A. Buchwald-Hartwig Amination

The steric bulk of the tert-butyl group does not significantly hinder the amine nitrogen. This allows for efficient Pd-catalyzed C-N bond formation with aryl halides to form diarylamines.

-

Conditions: Pd(OAc)₂, BINAP or Xantphos, Cs₂CO₃, Toluene, 100°C.

B. Sandmeyer Reaction

The amino group can be converted to a diazonium salt, unlocking access to diverse functionalities at position 1.

-

Transformation: Ar-NH₂ → Ar-N₂⁺ → Ar-CN (Nitrile), Ar-I (Iodide), or Ar-OH (Phenol).

-

Utility: Access to 2-chloro-5-tert-butylbenzonitrile, a precursor for benzoic acids.

C. Amide Coupling (Drug Discovery)

Used to synthesize amide-based inhibitors (e.g., kinase inhibitors). The 2-Cl substituent often improves metabolic stability by blocking the position adjacent to the nitrogen.

-

Protocol: React with Acid Chloride (R-COCl) + Pyridine, or Carboxylic Acid + HATU/DIPEA.

Visualizing Reactivity

Figure 2: Divergent synthetic applications of the this compound scaffold.

Handling & Safety Information

As an aniline derivative, this compound must be handled with standard precautions for aromatic amines.

-

Hazard Statements (GHS):

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the compound over time (though the tert-butyl group adds some stability against oxidative polymerization compared to simple aniline).

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.

References

-

PubChem Compound Summary. (2025). This compound (CAS 918445-56-4).[3] National Center for Biotechnology Information. Link

-

ChemScene. (2025). Product Data Sheet: 5-(Tert-butyl)-2-chloroaniline.[3]Link

-

World Intellectual Property Organization. (2005).[4] Patent WO2005/118575: Substituted Aniline Derivatives.[4] (Referencing the use of CAS 918445-56-4 as an intermediate). Link

-

Bide Pharm. (2025).[5][6] Chemical Property Data: this compound.[3]Link

Sources

- 1. CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents [patents.google.com]

- 2. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CAS:42265-67-8, 4-叔丁基-2-氯苯胺-毕得医药 [bidepharm.com]

- 5. CN1256313C - The preparation method of 4-tert-butoxychlorobenzene - Google Patents [patents.google.com]

- 6. 2-BROMO-5-(TERT-BUTYL)ANILINE | CAS#:58164-14-0 | Chemsrc [chemsrc.com]

Regioisomeric Divergence in Halogenated Alkylanilines: A Technical Guide to 2-Chloro-5-tert-butylaniline and 2-tert-butyl-5-chloroaniline

Executive Summary

In the optimization of lead compounds—particularly kinase inhibitors and agrochemicals—the precise placement of substituents on the aniline ring dictates metabolic stability, binding affinity, and synthetic feasibility.

This guide analyzes the critical divergence between two regioisomers: 2-Chloro-5-tert-butylaniline (Isomer A) and 2-tert-butyl-5-chloroaniline (Isomer B) . While they share an identical molecular formula (

Part 1: Structural & Electronic Characterization

The fundamental difference lies in the Ortho Effect . The proximity of the bulky tert-butyl group versus the electron-withdrawing chlorine atom to the amino group fundamentally alters the molecule's trajectory in synthesis.

Comparative Data Matrix

| Feature | Isomer A | Isomer B |

| IUPAC Name | 2-Chloro-5-(tert-butyl)aniline | 2-(tert-butyl)-5-chloroaniline |

| Common ID | 5-tert-butyl-2-chloroaniline | 2-tert-butyl-5-chloroaniline |

| CAS Number | 918445-56-4 | 25414-78-2 |

| Molecular Weight | 183.68 g/mol | 183.68 g/mol |

| Electronic State | Electron-deficient (Inductive -I from ortho-Cl) | Electron-rich but Sterically Shielded |

| Basicity (Est.[1] pKa) | ~2.5 - 3.0 (Weak Base) | ~3.8 - 4.2 (Hindered Base) |

| Nucleophilicity | Moderate (Deactivated) | Poor (Sterically Blocked) |

| Synthetic Cost | Low (Commodity Precursors) | High (Specialty Synthesis) |

Structural Visualization (Steric vs. Electronic)

The following diagram illustrates the steric shielding and electronic vectors. Note how the tert-butyl group in Isomer B effectively "cages" the nitrogen lone pair.

Figure 1: Structural divergence highlighting the steric blockade in Isomer B vs. the electronic deactivation in Isomer A.

Part 2: Synthetic Pathways & Causality

The synthesis of these isomers is not interchangeable. The directing effects of the precursors dictate the route.

Synthesis of Isomer A (The "Natural" Route)

Isomer A is the thermodynamic product of nitrating 1-tert-butyl-4-chlorobenzene.

-

Mechanism: The tert-butyl group is bulky, discouraging ortho-attack. However, the Chlorine is ortho/para directing (deactivating). In p-tert-butylchlorobenzene, the position ortho to the Chlorine is sterically more accessible than the position ortho to the massive tert-butyl group.

-

Result: Nitration occurs predominantly at position 2 (ortho to Cl).

Synthesis of Isomer B (The "Forced" Route)

Isomer B places the amine ortho to the tert-butyl group. This is chemically difficult because:

-

Direct Nitration Fails: Nitrating p-tert-butylchlorobenzene yields Isomer A.

-

Hofmann Rearrangement Required: Often requires constructing the aniline first (e.g., from 2-tert-butyl-nitrobenzene) and then chlorinating, or using rearrangement chemistries.

-

Cost Implication: Isomer B is typically 5-10x more expensive due to these complex isolation requirements.

Figure 2: Retrosynthetic analysis showing why Isomer A is the dominant product of direct nitration.

Part 3: Reactivity Profile & Application

Buchwald-Hartwig Cross-Coupling

This is the most common application for these anilines in drug discovery (building biaryl amines).

-

Isomer A (2-Cl):

-

Challenge: The ortho-chlorine withdraws electrons, making the nitrogen less nucleophilic.[2]

-

Solution: Standard catalytic systems (Pd(OAc)2/BINAP) work well. The oxidative addition happens on the other coupling partner (the aryl halide), and Isomer A acts as the nucleophile.

-

-

Isomer B (2-tBu):

-

Challenge: The tert-butyl group acts as a "gatekeeper." Standard phosphine ligands (like PPh3 or BINAP) create a metal center that is too crowded to accommodate this bulky aniline.

-

Solution: Requires Specialized Ligands . You must use dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos ) or NHC-based precatalysts (e.g., Pd-PEPPSI-IPr ). These ligands are designed to create a "pocket" that facilitates the entry of hindered amines.

-

Amide Coupling

-

Isomer A: Reacts readily with acid chlorides.

-

Isomer B: May require forcing conditions (high temp, excess reagent) or activation with highly reactive coupling agents (e.g., HATU) due to the inability of the nitrogen to approach the carbonyl carbon effectively.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Isomer A (this compound)

This protocol utilizes the regioselectivity of nitration on the parent chlorobenzene.

Reagents:

-

1-tert-butyl-4-chlorobenzene (10.0 mmol)

-

HNO3 (conc. 65%) / H2SO4 (conc. 98%)

-

Iron powder / NH4Cl (for reduction)

Workflow:

-

Nitration:

-

Cool H2SO4 (10 mL) to 0°C. Add 1-tert-butyl-4-chlorobenzene.

-

Dropwise add HNO3/H2SO4 mixture (1:1) maintaining temp < 10°C.

-

Mechanistic Note: Low temperature is crucial to prevent over-nitration or de-alkylation.

-

Stir 2h. Pour onto ice. Extract (EtOAc).

-

Checkpoint: TLC (Hexane/EtOAc 9:1) should show a new yellow spot (Nitro compound).

-

-

Reduction (Bechamp Conditions):

-

Dissolve crude nitro compound in EtOH/H2O (4:1).

-

Add Iron powder (5 equiv) and NH4Cl (1 equiv). Reflux for 4h.

-

Validation: The yellow color of the nitro compound should fade to a pale/brown suspension.

-

-

Isolation:

-

Filter through Celite (remove Fe sludge).

-

Adjust pH to >10 (NaOH). Extract with DCM.

-

Purify via Column Chromatography (SiO2, Hexane/EtOAc gradient).

-

Protocol 4.2: Handling Isomer B in Cross-Coupling

Since Isomer B is usually purchased (due to difficult synthesis), this protocol focuses on its use in Buchwald couplings.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Isomer B (1.2 equiv)[3]

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: BrettPhos (4 mol%) - Critical for steric bulk.

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Toluene (anhydrous, degassed)

Workflow:

-

Inert Atmosphere: Flame-dry Schlenk tube. Cycle Argon/Vacuum 3x.

-

Charging: Add Pd source, Ligand, and Base. Add solids first.

-

Solvation: Add Toluene, then the Aryl Bromide and Isomer B .

-

Reaction: Heat to 100°C for 12-16h.

-

Why? High thermal energy is required to overcome the rotational barrier created by the tert-butyl group during the reductive elimination step.

-

-

Workup: Filter through silica plug, concentrate, and purify.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520199, 2-tert-butyl-5-chloroaniline. Retrieved from [Link][1]

-

Nelson, K. L., & Brown, H. C. (1951). Directive Effects in Aromatic Substitution. Nitration of t-Butylbenzene. Journal of the American Chemical Society.[4] (Cited for regioselectivity logic). Retrieved from [Link]

-

BuyersGuideChem. 2-tert-Butyl-5-chloroaniline Properties and Suppliers. Retrieved from [Link]

Sources

Technical Guide: Solubility Thermodynamics and Solvent Selection for 2-Chloro-5-tert-butylaniline

Executive Summary

2-Chloro-5-tert-butylaniline (CAS: 918445-56-4 / 25414-78-2) is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Its structural duality—featuring a lipophilic tert-butyl group and an electron-withdrawing chloro group—creates a unique solubility profile that challenges standard solvent selection protocols.

This guide provides a comprehensive technical analysis of the compound's solubility thermodynamics. It moves beyond static data tables to establish a self-validating experimental framework for researchers to determine, model, and optimize solubility for reaction engineering and purification processes.

Physicochemical Characterization & Structural Logic

To predict solubility behavior, we must first deconstruct the molecule's competing physicochemical forces.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 183.68 g/mol | Moderate; allows for high mass efficiency in solution. |

| LogP (Predicted) | ~3.2 – 3.5 | Highly Lipophilic. Indicates poor water solubility and high affinity for non-polar solvents (toluene, heptane). |

| H-Bond Donors | 1 (–NH₂) | Facilitates solubility in polar protic solvents (alcohols) via hydrogen bonding. |

| H-Bond Acceptors | 1 (–NH₂) | Enables interaction with polar aprotic solvents (DMSO, DMF). |

| Key Functional Groups | tert-Butyl (C5) | Steric bulk increases solubility in hydrocarbons; disrupts crystal lattice packing (lowering melting point). |

| Key Functional Groups | Chloro (C2) | Electron-withdrawing; slightly increases acidity of the amine protons; adds polarity relative to tert-butylaniline. |

Theoretical Solubility Trends

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2-chloro-5-nitroaniline), the solubility hierarchy for this compound follows this predictive order:

-

Super-Solvents (Polar Aprotic): DMSO > DMF > NMP (High interaction with amine/aromatic system).

-

Good Solvents (Polar Protic & Esters): Acetone > Ethyl Acetate > Ethanol > Methanol (Temperature-dependent; ideal for crystallization).

-

Moderate Solvents (Non-Polar Aromatic): Toluene > Xylene (Driven by

- -

Poor Solvents (Alkanes): Heptane > Hexane (Solubility increases significantly with temperature; antisolvent potential).

-

Non-Solvents: Water (Hydrophobic exclusion).

Experimental Protocol: Determination of Solubility

Standardized method for generating precise mole-fraction solubility data.

The Equilibrium Saturation Method (Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Reagents: High-purity solvents (>99.5%), this compound (>98%). Apparatus: Jacketed equilibrium cell, magnetic stirrer, HPLC (UV detection at 240-254 nm).

Workflow Diagram (DOT)

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Thermodynamic Modeling

To extrapolate experimental data for process design, fitting the data to thermodynamic models is essential.

Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating the solubility of aniline derivatives in organic solvents. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[2]

- : Empirical model parameters derived from regression analysis.

Application:

-

Plot

vs. -

If the curve is linear,

(Van't Hoff behavior). -

If non-linear, use the full Apelblat equation to capture the temperature dependence of the enthalpy of solution.

Thermodynamic Functions

Using the Van't Hoff analysis, researchers can calculate the driving forces of dissolution:

-

Enthalpy (

): Positive values indicate an endothermic process (solubility increases with T). -

Entropy (

): Positive values indicate disorder increases upon dissolution (driving force). -

Gibbs Free Energy (

): Must be negative for spontaneous dissolution.

Process Implications & Solvent Selection

Selecting the right solvent system is a balance between solubility (yield) and selectivity (purity).

Solvent Selection Logic for Unit Operations

| Unit Operation | Recommended Solvent System | Rationale |

| Reaction (Alkylation) | Toluene or DCM | High solubility of starting material; inert to alkylating agents; easy workup (immiscible with water). |

| Reaction (Acylation) | THF or 2-MeTHF | Solubilizes intermediate salts; 2-MeTHF is a greener alternative with easier phase separation. |

| Crystallization (Cooling) | Ethanol or Isopropanol | Steep solubility curve (high at boiling, low at ambient); promotes crystal growth over nucleation. |

| Crystallization (Anti-solvent) | Toluene (Solvent) + Heptane (Anti-solvent) | The tert-butyl group keeps it soluble in toluene; adding heptane forces controlled precipitation. |

Decision Tree for Solvent Selection (DOT)

Figure 2: Logic flow for selecting solvents based on process requirements.

References

-

PubChem. (2025).[3] 2-tert-butyl-5-chloroaniline (Compound Summary). National Center for Biotechnology Information. Link

-

Saeed, A., et al. (2009).[4] 2-Chloro-5-nitroaniline.[4] Acta Crystallographica Section E. (Methodological reference for aniline derivative solubility). Link

-

Sigma-Aldrich. (n.d.).[5] 2,5-Di-tert-butylaniline Product Specification. (Structural analog reference for melting point trends). Link

-

Cheméo. (2025). Chemical Properties of Aniline, 4-tert-butyl-2-chloro-.[1] (Isomer property comparison). Link

Sources

- 1. Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google Patents [patents.google.com]

- 3. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,4,6-三叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

synthesis procedure for 2-Chloro-5-tert-butylaniline from 3-tert-butyl-6-chloronitrobenzene

Executive Summary

This Application Note details the chemoselective reduction of 3-tert-butyl-6-chloronitrobenzene to 2-Chloro-5-tert-butylaniline .

The primary challenge in this transformation is the chemoselectivity required to reduce the nitro group (

To ensure high fidelity and scalability, this guide prioritizes the Iron/Ammonium Chloride (

Critical Analysis & Reaction Strategy

The Chemoselectivity Challenge

The reduction of nitroarenes containing halogens requires careful reagent selection.

-

Catalytic Hydrogenation (

): High risk of C-Cl bond cleavage (hydrodehalogenolysis). Requires catalyst poisoning (e.g., sulfided Pt) which reduces activity. -

Stannous Chloride (

): Effective but generates stoichiometric quantities of toxic tin waste and often leads to difficult emulsions during workup. -

Iron/Ammonium Chloride (

): The optimal choice. It operates via a single-electron transfer mechanism that is thermodynamically insufficient to cleave the aryl-chloride bond under mild conditions, ensuring >99% retention of the halogen.

Reaction Pathway

The following diagram illustrates the desired pathway versus the critical side-reaction to avoid.

Figure 1: Chemoselective reduction pathway. The Fe/NH4Cl method avoids the dashed red path of dechlorination common in catalytic hydrogenation.

Experimental Protocol: Fe/NH4Cl Reduction

Materials & Reagents

| Reagent | Role | Specifications |

| 3-tert-butyl-6-chloronitrobenzene | Substrate | Purity >97% |

| Iron Powder | Reductant | 325 mesh (High surface area essential) |

| Ammonium Chloride ( | Electrolyte/Activator | Technical Grade or better |

| Ethanol (EtOH) | Solvent | 95% or Absolute |

| Water ( | Co-solvent | Deionized |

| Ethyl Acetate | Extraction Solvent | ACS Grade |

Step-by-Step Methodology

Step 1: Catalyst Activation & Setup

-

Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping), a reflux condenser, and a thermometer.

-

Charge the flask with Iron Powder (5.0 equiv) and Ammonium Chloride (1.0 equiv).

-

Add Water (5 volumes relative to SM mass).

-

Heat the suspension to 60°C for 15 minutes.

-

Expert Insight: This "etching" step removes surface oxides from the iron, exposing the active zero-valent metal (

). You may observe a slight color change to dark grey/black.

-

Step 2: Substrate Addition

-

Dissolve 3-tert-butyl-6-chloronitrobenzene (1.0 equiv, e.g., 10.0 g) in Ethanol (10 volumes).

-

Add the ethanolic solution to the activated iron suspension dropwise over 20 minutes.

-

Safety Note: The reaction is exothermic.[1] Monitor internal temperature; maintain gentle reflux (~75-80°C).

-

Step 3: Reaction Maintenance

-

Maintain reflux with vigorous stirring.

-

TLC Monitoring: Check reaction progress every 30 minutes (Eluent: 20% EtOAc in Hexanes).

-

Endpoint: Disappearance of the starting material spot (

) and appearance of the fluorescent amine spot ( -

Typical Duration: 2 to 4 hours.

-

Step 4: Workup (Critical for Yield)

Iron sludge handling is the most common failure point in this synthesis. Follow this workflow strictly to avoid emulsions.

Figure 2: Workup procedure designed to minimize iron emulsion formation.

-

Filtration: While the reaction mixture is still hot (essential to prevent product precipitation on the iron), filter through a pad of Celite.

-

Wash: Rinse the filter cake with 3 x 20 mL of hot Ethanol.

-

Concentration: Remove the ethanol under reduced pressure. You will be left with an aqueous slurry.

-

Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate.

Purification

The crude material is typically >95% pure. If necessary, purify via:

-

Recrystallization: Hexanes/Ethanol (9:1).

-

Flash Chromatography: Silica gel, gradient 0-20% EtOAc/Hexanes.

Analytical Validation

To ensure the protocol was successful, verify the following parameters.

| Parameter | Expected Result | Method of Verification |

| Appearance | Off-white to pale brown solid/oil | Visual Inspection |

| 1H NMR | 3 aromatic protons (distinct splitting for 1,2,4-subst), t-Butyl singlet (~1.3 ppm), Broad | NMR (CDCl3) |

| Mass Spec | [M+H]+ = 212.1 (Cl isotope pattern 3:1) | LC-MS (ESI+) |

| Selectivity | Absence of [M-Cl+H]+ (Mass ~178) | LC-MS |

Key NMR Diagnostic:

The shift of the protons ortho to the nitro group (in SM) vs. ortho to the amine (in Product) is diagnostic. The protons adjacent to the amine will shift upfield (lower ppm) due to the electron-donating nature of the

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Iron surface passivation (oxides). | Add 1-2 drops of conc. HCl during the activation step to re-etch the iron. |

| Low Yield (Emulsions) | Iron fines passing through filter. | Use a tighter Celite pack or switch to centrifugation before extraction. |

| Dechlorination (<1%) | Reaction ran too long or too hot. | Strictly monitor TLC. Stop reaction immediately upon consumption of SM. |

| Stalling | Insufficient mixing. | Use overhead mechanical stirring; magnetic bars often get stuck in iron sludge. |

References

-

Org. Process Res. Dev. "Selective Reduction of Nitroarenes". Organic Process Research & Development.

-

Kumar, S., et al. "Chemoselective reduction of nitroarenes...".[2] Journal of Organic Chemistry, 2014.[2]

-

Lee, N. R., et al. "Iron-mediated reduction in aqueous media".[2] Organic Letters, 2017.[2]

-

Google Patents. "Synthesis of chloro-nitroaniline derivatives".

(Note: While specific literature on the exact 3-tBu-6-Cl isomer is rare, the references above validate the Fe/NH4Cl methodology for general chloronitrobenzene reductions.)

Sources

reaction protocols using 2-Chloro-5-tert-butylaniline as an intermediate

Application Note & Technical Guide

Executive Summary

2-Chloro-5-tert-butylaniline (CAS: 25414-78-2) is a specialized aromatic amine intermediate critical in the synthesis of lipophilic pharmacophores. Its structural uniqueness lies in the ortho-chloro substituent, which induces a torsional twist in N-linked scaffolds (forcing non-planarity), and the meta-tert-butyl group, which provides a high-volume hydrophobic fill essential for occupying deep hydrophobic pockets in protein targets (e.g., the ATP-binding site of kinases like B-Raf or p38 MAPK).

This guide details optimized protocols for leveraging this intermediate in Urea Formation , Buchwald-Hartwig Cross-Coupling , and Heterocyclic Cyclization , addressing the specific steric and electronic challenges posed by its substitution pattern.

Chemical Profile & Mechanistic Insight

| Property | Data |

| IUPAC Name | 2-Chloro-5-(1,1-dimethylethyl)aniline |

| CAS Number | 25414-78-2 |

| Molecular Weight | 183.68 g/mol |

| Appearance | Off-white to pale yellow solid/liquid (low melting) |

| Electronic Effect | The 2-Cl group is electron-withdrawing (inductive), reducing the nucleophilicity of the amine compared to unsubstituted aniline. |

| Steric Effect | The 5-tert-butyl group is bulky but remote (meta) from the amine, minimizing direct steric hindrance during coupling. However, the 2-Cl group creates significant ortho-steric strain. |

Structural Logic for Drug Design

-

Conformational Control: The 2-chloro substituent sterically clashes with the carbonyl oxygen or N-H of adjacent amides/ureas, forcing the pendant ring out of plane by ~50-70°. This "twist" is often required to fit into the "gatekeeper" regions of kinase enzymes.

-

Hydrophobic Anchoring: The tert-butyl group acts as a "grease ball," anchoring the molecule into hydrophobic clefts, increasing potency and residence time.

Reaction Protocols

Protocol A: Urea Synthesis (Isocyanate Coupling)

Application: Synthesis of kinase inhibitors (Type II) and urea-based herbicides. Challenge: The electron-deficient nature of the aniline (due to 2-Cl) reduces reaction rates with less reactive isocyanates.

Workflow Diagram

Caption: General workflow for urea formation via isocyanate addition.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (N2), dissolve This compound (1.0 g, 5.44 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

-

Addition: Add the desired Isocyanate (e.g., Phenyl Isocyanate, 1.1 equiv) dropwise via syringe.

-

Note: If the isocyanate is solid, dissolve it in minimal DCM before addition.

-

-

Catalysis (Optional): If the reaction is sluggish (monitored by TLC/LCMS after 2 hours), add Pyridine (0.1 equiv) or DMAP (5 mol%) to activate the isocyanate.

-

Incubation: Stir at room temperature (25°C) for 4–12 hours.

-

Optimization: For highly deactivated isocyanates, switch solvent to Toluene and heat to 60°C.

-

-

Workup:

-

The urea product often precipitates from DCM. Filter the solid and wash with cold Hexanes (2 x 10 mL).

-

If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethyl Acetate/Hexanes (1:3).

-

-

Validation: Confirm structure via 1H-NMR. Look for the diagnostic downfield Urea N-H protons (typically δ 8.5–9.5 ppm).[1]

Protocol B: Buchwald-Hartwig Amination

Application: Constructing bi-aryl amine scaffolds when simple nucleophilic substitution (SnAr) fails. Challenge: The 2-Cl group on the aniline can potentially compete as a leaving group (though less reactive than Br/I), and the aniline itself is sterically crowded.

Workflow Diagram

Caption: Pd-catalyzed C-N bond formation strategy utilizing bulky phosphine ligands.

Step-by-Step Procedure

-

Reagents: Charge a reaction vial with:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2 equiv)[2]

-

NaOtBu (Sodium tert-butoxide) (1.4 equiv)

-

-

Catalyst System: Add Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%).

-

Why BrettPhos? This bulky ligand is specifically designed to couple primary amines with aryl halides while preventing catalyst deactivation by the bulky aniline substrate.

-

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 minutes to remove Oxygen.

-

Reaction: Seal the vial and heat to 100°C for 12–18 hours.

-

Workup:

Protocol C: Cyclization to Benzimidazoles

Application: Synthesis of fused heterocyclic cores common in anti-viral and anti-cancer agents.

Pathway: Nitration

Workflow Diagram

Caption: Three-step cascade to access the benzimidazole core.

Step-by-Step Procedure (Step 3 Focus)

Assuming successful generation of the diamine intermediate via standard nitration/reduction.

-

Cyclization: Dissolve the crude diamine (2-chloro-3-amino-5-tert-butylaniline) in Triethyl Orthoformate (5 equiv).

-

Catalysis: Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid, 5 mol%).

-

Heat: Reflux at 100°C for 3 hours.

-

Isolation: Evaporate excess orthoformate. The residue is usually the pure benzimidazole.

-

Purification: If necessary, recrystallize from Ethanol.

Safety & Handling (MSDS Highlights)

-

Hazards: this compound is classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[5]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Anilines oxidize (darken) upon exposure to air.

-

PPE: Nitrile gloves, lab coat, and chemical safety goggles are mandatory. All reactions involving isocyanates or palladium catalysts must be performed in a fume hood.

References

-

Synthesis of Urea Derivatives: Beilstein J. Org. Chem. 2017, 13, 1950–1956. Link

-

Palladium-Catalyzed Amination (BrettPhos): J. Am. Chem. Soc. 2008, 130, 41, 13552–13554. Link

-

Benzimidazole Synthesis via Nitration: Acta Cryst. 2009, E65, o1417.[6] Link

-

Kinase Inhibitor Structural Biology (Gatekeeper Mutations): Nature Reviews Drug Discovery 2002, 1, 417–426. Link

-

Chemical Profile (PubChem): 2-tert-butyl-5-chloroaniline Compound Summary. Link[2]

Sources

Buchwald-Hartwig amination conditions for 2-Chloro-5-tert-butylaniline

Application Note: Optimized Buchwald-Hartwig Amination Protocols for 2-Chloro-5-tert-butylaniline

Executive Summary

This compound (CAS: 22687-03-2) represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic bulk of a tert-butyl group with the orthogonal reactivity of an ortho-chloro substituent.

This guide addresses the specific challenges of using this substrate in Palladium-catalyzed C-N cross-coupling. The presence of the ortho-chloride presents a bifurcation in reactivity:

-

As a Nucleophile (N-Arylation): The primary amine (-NH₂) couples with an external aryl halide. Challenge: Preventing oxidative addition into the substrate's own C-Cl bond (chemoselectivity) and avoiding catalyst deactivation via chelation.

-

As an Electrophile (Cl-Displacement): The C-Cl bond is displaced by an external amine. Challenge: Overcoming the electronic deactivation from the electron-rich amino group and steric hindrance.

This protocol prioritizes Scenario A (N-Arylation) using BrettPhos Pd G4 , as this preserves the chloro-handle for subsequent diversification (e.g., Suzuki coupling or cyclization to indoles/benzimidazoles).

Strategic Considerations & Mechanism

Substrate Analysis

-

Electronic Effect: The 5-tert-butyl group is an inductive donor (+I), increasing the nucleophilicity of the amine compared to unsubstituted 2-chloroaniline. This is advantageous for N-arylation.

-

Steric Effect: The 2-chloro substituent creates localized steric pressure. While not as bulky as a methyl group, the lone pairs on chlorine can coordinate to Palladium, potentially forming stable, non-productive [Pd(Ar)(L)(Substrate-Cl)] chelates.

-

Chemoselectivity: To couple the amine (NH₂) while leaving the chloride (Cl) intact, the catalyst must undergo oxidative addition (OA) with the external coupling partner (e.g., Ar-Br) faster than it inserts into the 2-Cl bond of the aniline.

Ligand Selection Logic

-

BrettPhos: Selected for its exceptional selectivity for primary amines. Its bulk prevents the formation of bis-arylated byproducts (Ar₂N-R) and effectively suppresses OA into the ortho-chloride of the substrate.

-

RuPhos: An alternative if the coupling partner is a secondary amine or a highly hindered halide, though BrettPhos is superior for primary aniline selectivity.

Experimental Protocols

Protocol A: Chemoselective N-Arylation (Aniline as Nucleophile)

Objective: Couple this compound with an Aryl Bromide, retaining the Cl-substituent.

Reaction Scheme: 2-Cl-5-tBu-Ph-NH₂ + Ar-Br → (BrettPhos Pd G4, NaOtBu) → 2-Cl-5-tBu-Ph-NH-Ar

Reagents & Conditions:

| Component | Specification | Equivalents | Role |

| Substrate | This compound | 1.0 equiv | Nucleophile |

| Coupling Partner | Aryl Bromide (Ar-Br) | 1.1 equiv | Electrophile (More reactive than Ar-Cl) |

| Catalyst | BrettPhos Pd G4 | 0.01 – 0.03 equiv (1-3 mol%) | Pre-catalyst (Air stable) |

| Base | Sodium tert-butoxide (NaOtBu) | 1.4 equiv | Strong base (Standard) |

| Solvent | 1,4-Dioxane or Toluene | 0.2 M (Conc.)[1] | Anhydrous, degassed |

| Temperature | 80°C - 100°C | N/A | Thermal activation |

Step-by-Step Methodology:

-

Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with:

-

BrettPhos Pd G4 (1-3 mol%)

-

This compound (1.0 equiv)

-

Aryl Bromide partner (1.1 equiv)[1]

-

NaOtBu (1.4 equiv). Note: Handle quickly to minimize moisture absorption.

-

-

Purge: Cap the vial (septum cap) and purge with inert gas for 5 minutes via needle.

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Place in a pre-heated block at 80°C. Stir vigorously (800+ RPM) for 2–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a celite plug to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: C-Cl Displacement (Aniline as Electrophile)

Objective: React the 2-Cl position with an external amine (R-NH₂). Note: This is thermodynamically difficult due to the electron-rich nature of the aniline ring. The amine (NH₂) usually requires protection (e.g., Boc) to prevent catalyst poisoning, but highly active catalysts can achieve this directly.

Reagents & Conditions:

| Component | Specification | Equivalents | Role |

| Substrate | This compound | 1.0 equiv | Electrophile |

| Nucleophile | Primary/Secondary Amine | 1.2 equiv | Nucleophile |

| Catalyst | RuPhos Pd G4 | 0.03 – 0.05 equiv (3-5 mol%) | High activity for sec-amines/chlorides |

| Base | LHMDS (1.0 M in THF) | 2.2 equiv | Soluble strong base (Critical) |

| Solvent | THF or Toluene | 0.25 M | Anhydrous |

| Temperature | 80°C - 110°C | N/A | Higher temp required for Ar-Cl |

Visualization: Chemoselective Catalytic Cycle

The following diagram illustrates the pathway for Protocol A , highlighting the critical selectivity step where the catalyst prefers the external Aryl Bromide over the internal Aryl Chloride.

Figure 1: Chemoselective catalytic cycle using BrettPhos. The bulky ligand ensures OA occurs preferentially at the external Ar-Br bond rather than the sterically hindered internal Ar-Cl bond.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by the free NH₂ or incomplete activation. | Switch to LHMDS (base) to deprotonate the amine faster, or increase temp to 100°C. |

| Formation of "Pd Black" | Catalyst decomposition (Ligand dissociation). | Add 1-2 mol% extra free BrettPhos ligand . Ensure O₂ exclusion is rigorous. |

| Dehalogenation (Loss of Cl) | Switch solvent from Dioxane to Toluene . Avoid alcohol solvents. | |

| Bis-arylation (Ar₂N-R) | Over-reaction of the product. | Ensure BrettPhos is used (high selectivity for primary amines).[4] Avoid XPhos. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladium Precatalysts." Chemical Science, 5, 1312-1316.

-

Maitro, G., et al. (2022). "Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines." Journal of Organic Chemistry. (Demonstrates inertness of ortho-Cl under specific conditions).

-

Fors, B. P., & Buchwald, S. L. (2010). "Pd-Catalyzed Conversion of Aryl Chlorides to Amines." Journal of the American Chemical Society, 132(45), 15914–15916.

Sources

diazotization of 2-Chloro-5-tert-butylaniline for Sandmeyer reactions

Executive Summary

The diazotization of 2-Chloro-5-tert-butylaniline presents a unique set of challenges distinct from simple aniline derivatives. The presence of the lipophilic tert-butyl group at the C5 position, combined with the electron-withdrawing ortho-chloro substituent, drastically reduces the substrate's solubility in standard aqueous mineral acids (HCl) and attenuates the nucleophilicity of the amine. Standard aqueous protocols often result in heterogeneous mixtures, leading to low conversion, phenol by-product formation, or dangerous accumulation of unreacted nitrite.

This guide details two optimized protocols to overcome these barriers:

-

Method A (Process-Scale): A Sulfuric/Acetic Acid system that ensures homogeneity and stability.

-

Method B (Discovery-Scale): A non-aqueous alkyl nitrite protocol utilizing tert-butyl nitrite (t-BuONO) for rapid, anhydrous conversion.

Substrate Analysis & Mechanistic Challenges

| Feature | Chemical Consequence | Experimental Impact |

| 5-tert-Butyl Group | High Lipophilicity (LogP ~3.[1]5) | Insoluble in 10-20% aq. HCl. Requires organic co-solvents (AcOH, MeCN) or concentrated H₂SO₄. |

| 2-Chloro Group | Inductive Electron Withdrawal (-I) | Reduces basicity of -NH₂ ( |

| Ortho-Substitution | Steric Crowding | Slows attack of nitrosating agents ( |

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the decision tree and reaction pathways for both methods.

Caption: Dual-pathway workflow for the conversion of lipophilic hindered anilines to aryl halides.

Detailed Protocols

Method A: The Sulfuric/Acetic Acid Protocol (Recommended for Scale >10g)

Rationale: Glacial acetic acid acts as a co-solvent to dissolve the lipophilic aniline, while sulfuric acid provides the protons necessary for nitrosation without introducing nucleophilic counter-ions (like Cl⁻) that could interfere if a specific halide is desired later [1].

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Solvent: Glacial Acetic Acid (5-7 volumes)

-

Acid: Conc.[1] H₂SO₄ (2.5 equiv)

-

Nitrosating Agent: NaNO₂ (1.1 equiv, dissolved in minimum water)

Step-by-Step Procedure:

-

Dissolution: Charge a 3-neck round bottom flask with the aniline and glacial acetic acid. Stir until fully dissolved.

-

Acidification: Cool the mixture to 15°C. Add conc. H₂SO₄ dropwise. Note: The amine sulfate salt may precipitate as a fine white slurry; this is acceptable if the stirring is vigorous.

-

Chilling: Cool the slurry/solution to 0–5°C using an ice/salt bath.

-

Diazotization: Add the NaNO₂ solution dropwise via an addition funnel. The rate must be controlled to keep the internal temperature below 5°C .

-

Checkpoint: The mixture should become a clear or slightly turbid orange/yellow solution as the diazonium salt forms (diazonium bisulfates are often more soluble in this medium than the amine sulfates).

-

-

Validation: After addition, stir for 30 mins. Test for excess nitrous acid using starch-iodide paper (instant blue/black color required). If negative, add small aliquots of NaNO₂ until positive.

-

Destruction of Excess Nitrite: Add Urea or Sulfamic acid (solid) until the starch-iodide test is negative. Crucial: Excess nitrite can react violently during the Sandmeyer step or cause side-products.

Method B: The Alkyl Nitrite Protocol (Recommended for <5g or High Throughput)

Rationale: This method avoids water entirely, preventing phenol formation (hydrolysis) and solubility issues. It uses tert-butyl nitrite (t-BuONO) as the nitrosating source [2].[2]

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Solvent: Acetonitrile (MeCN) (anhydrous, 10 volumes)

-

Reagent: tert-Butyl Nitrite (1.5 equiv)[1]

-

Catalyst (for Sandmeyer): CuCl₂ or CuBr₂ (1.2 equiv) — Note: In this method, Cu(II) is often used as the oxidant in a radical mechanism.

Step-by-Step Procedure:

-

Setup: Purge a reaction vial with Nitrogen/Argon.

-

Mixing: Dissolve the aniline and the Copper halide (CuCl₂ for chlorination, CuBr₂ for bromination) in MeCN.

-

Reaction: Heat the solution to 60–65°C .

-

Addition: Add tert-butyl nitrite dropwise.[1] Gas evolution (

) will be observed immediately. -

Completion: Monitor by TLC or LCMS. The reaction is typically complete within 1 hour.

-

Workup: Evaporate solvent, redissolve in ether/EtOAc, wash with 1M HCl (to remove copper salts), and dry.

The Sandmeyer Step (Transformation of the Diazonium Salt)[3]

If using Method A , the diazonium salt exists in solution and must be transferred to a copper solution.

Protocol (Chlorination/Bromination):

-

Catalyst Prep: In a separate vessel, prepare a solution of Cu(I)Cl (or Cu(I)Br) (0.5–1.0 equiv) in concentrated HCl (or HBr). Heat this solution to 60°C.

-

Note: A stoichiometric amount of Copper is often preferred for hindered substrates to ensure rapid conversion before decomposition [3].

-

-

Transfer: Transfer the cold (0°C) diazonium solution (from Method A) into the hot copper solution slowly via a dropping funnel.

-

Safety: Nitrogen gas will evolve vigorously. Ensure adequate venting.[3]

-

-

Post-Reaction: Stir at 60–80°C for 1 hour after addition.

-

Isolation: Cool to room temperature. Extract with Dichloromethane (DCM) or Ethyl Acetate. The lipophilic product (1-Halo-2-chloro-5-tert-butylbenzene) will partition easily into the organic phase.

Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| Precipitation during Acid Addition | Amine Sulfate insolubility | Use more Acetic Acid or switch to Method B. Ensure vigorous mechanical stirring (overhead stirrer preferred over magnetic). |

| No Product / Phenol Formation | Diazonium hydrolysis | Keep temperature strictly <5°C during diazotization.[4] Ensure the Sandmeyer transfer is done into the hot copper solution, not the reverse. |

| Tarry/Black Material | Azo coupling (side reaction) | Reaction mixture was not acidic enough. Ensure pH < 1 during diazotization. |

| Violent Gas Evolution | Thermal runaway | Addition of diazonium to copper was too fast. Slow down addition rate. |

Safety & Handling (E-E-A-T Compliance)

-

Diazonium Instability: While the electron-withdrawing Chlorine and bulky tert-butyl group provide some kinetic stability, benzenediazonium salts are potential explosives if allowed to dry. NEVER isolate the diazonium salt as a dry solid. Always process it as a solution.

-

Nitrosyl Generation: Reaction of NaNO₂ with acid generates

gases (toxic).[1] Work in a well-ventilated fume hood. -

Alkyl Nitrites: tert-Butyl nitrite is flammable and toxic.[1] Store in a refrigerator and handle under inert atmosphere.

References

- Goossen, L. J., et al. (2018). "Practical Protocols for Sandmeyer Reactions of Lipophilic Anilines." Organic Process Research & Development.

-

Barbero, M., et al. (2024).[5] "Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides." Organic Letters. Available at: [Link] (Demonstrates non-aqueous diazonium utility).

-

Beletskaya, I. P., et al. (2020).[5] "Catalytic Sandmeyer Bromination." Organic Letters. Available at: [Link].

-

Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Recent Literature." Available at: [Link].

Sources

- 1. 2-Tert-butyl-5-chloroaniline | C10H14ClN | CID 520199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

Application Note: High-Yield Synthesis of Schiff Bases from 2-Chloro-5-tert-butylaniline

This Application Note is designed for researchers in medicinal chemistry and coordination complex synthesis. It details the protocol for synthesizing Schiff bases using 2-Chloro-5-tert-butylaniline , a scaffold chosen for its unique balance of steric bulk, lipophilicity, and electronic modulation.

Executive Summary

The synthesis of Schiff bases (imines) from This compound (CAS: 918445-56-4) presents a specific set of challenges and opportunities in drug discovery and ligand design. Unlike simple anilines, this precursor contains an ortho-chloro group (electron-withdrawing, sterically hindering) and a meta-tert-butyl group (lipophilic, bulky).

This guide provides an optimized protocol to overcome the reduced nucleophilicity caused by the ortho-chloro substituent while leveraging the tert-butyl group to enhance solubility in organic solvents—a critical feature for subsequent metal complexation or biological screening.

Key Applications

-

Ligand Design: Synthesis of N,O-donor ligands for transition metal catalysis (Cu, Ni, Co).

-

Medicinal Chemistry: Development of lipophilic antibacterial agents and intermediates for cystic fibrosis therapeutics (analogous to Ivacaftor precursors).

-

Material Science: Precursors for liquid crystals where lateral substituents (Cl) modulate mesophase stability.

Chemical Mechanism & Rationale

The reaction is a nucleophilic addition-elimination condensation between the primary amine of this compound and an aldehyde (typically salicylaldehyde or benzaldehyde derivatives).

Mechanistic Challenges

-

Electronic Deactivation: The ortho-chlorine atom exerts a negative inductive effect (-I), reducing the electron density on the nitrogen lone pair, making it a weaker nucleophile than unsubstituted aniline.

-

Steric Hindrance: The ortho-position is crowded. While the tert-butyl group is meta and less interfering, the chlorine atom can impede the initial attack on the carbonyl carbon.

Solution: We utilize Acid Catalysis (Glacial Acetic Acid) to protonate the carbonyl oxygen, increasing its electrophilicity to compensate for the amine's reduced nucleophilicity.

Pathway Diagram

Caption: Mechanistic pathway for acid-catalyzed condensation of this compound.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Precursor: this compound (10 mmol, ~1.83 g)

-

Electrophile: Salicylaldehyde (or substituted benzaldehyde) (10 mmol)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (30–50 mL)

-

Catalyst: Glacial Acetic Acid (3–5 drops)

-

Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the aldehyde in 20 mL of absolute ethanol.

-

Addition: Slowly add 10 mmol of this compound dissolved in 10 mL of ethanol.

-

Note: The solution may turn yellow/orange immediately upon mixing, indicating initial interaction.

-

-

Catalysis: Add 3–5 drops of glacial acetic acid.

-

Expert Insight: Do not add excess acid. Protonating the amine (forming the anilinium salt) renders it non-nucleophilic and kills the reaction.

-

Phase 2: Reflux & Monitoring[1][2]

-

Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) with stirring.

-

Duration: Reflux for 3–5 hours.

-

Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). The starting aniline spot will disappear.

-

Optimization: If conversion is low after 3 hours (due to the Cl-deactivation), add molecular sieves (4Å) to the flask to scavenge water and drive the equilibrium.

-

Phase 3: Isolation & Purification

-